Physicochemical Profiling and Analytical Methodologies for (R)-phenyl(piperidin-4-yl)methanamine
Physicochemical Profiling and Analytical Methodologies for (R)-phenyl(piperidin-4-yl)methanamine
Executive Summary & Strategic Context
As a Senior Application Scientist, I frequently encounter chiral diamines that serve as foundational scaffolds in drug discovery. (R)-phenyl(piperidin-4-yl)methanamine (CAS: 1038351-44-8) is a highly versatile, stereospecific building block characterized by a piperidine heterocycle and a benzylic primary amine. Its unique spatial geometry and dual hydrogen-bonding vectors make it an exceptional candidate for developing complex pharmacophores.
Recently, this specific scaffold and its derivatives have gained significant traction as critical intermediates in the synthesis of[1]. These inhibitors are actively investigated for their therapeutic potential in treating metabolic diseases, including obesity and diabetes, by modulating the GPR75 receptor pathway[1]. Understanding the physicochemical nuances of this compound is non-negotiable for optimizing synthetic yields, ensuring formulation stability, and developing robust analytical methods.
Molecular Architecture & Physicochemical Profile
The structural duality of (R)-phenyl(piperidin-4-yl)methanamine—comprising a secondary cyclic amine and a primary benzylic amine—creates a unique physicochemical profile. The data summarized below is synthesized from predictive models and established [2].
| Property | Value | Scientific Implication |
| IUPAC Name | (R)-phenyl(piperidin-4-yl)methanamine | Defines the absolute (R)-configuration at the benzylic chiral center. |
| CAS Number | 1038351-44-8 | Unique identifier for the (R)-enantiomer[2]. |
| Molecular Formula | C12H18N2 | Indicates a relatively low molecular weight, ideal for fragment-based design. |
| Molecular Weight | 190.28 g/mol | High ligand efficiency potential (Rule of 5 compliant). |
| Topological PSA | 38.0 Ų | Excellent potential for blood-brain barrier (BBB) penetration if functionalized. |
| Estimated LogP | 1.8 - 2.2 | Optimal lipophilicity for oral bioavailability and membrane permeability. |
| Predicted pKa1 | ~10.4 (Piperidine NH) | Highly basic secondary amine; primary site of protonation. |
| Predicted pKa2 | ~9.0 (Primary NH2) | Moderately basic benzylic amine; secondary site of protonation. |
Protonation Dynamics & Orthogonal Reactivity
The presence of two distinct basic nitrogen centers dictates the compound's behavior in both aqueous environments and organic synthesis. The secondary amine within the piperidine ring exhibits a higher pKa (~10.4) compared to the sterically hindered benzylic primary amine (~9.0).
Mechanistic Causality: This differential basicity is a critical asset. It allows for pH-controlled, orthogonal functionalization. For instance, if selective acylation of the primary amine is required, conducting the reaction at a pH of ~9.5 ensures the piperidine nitrogen remains largely protonated (and thus nucleophilically inactive), while a significant fraction of the primary amine exists as the reactive free base. At physiological pH (7.4), the molecule exists almost entirely in a diprotonated state, rendering it highly water-soluble.
Figure 1: pH-dependent protonation equilibria of (R)-phenyl(piperidin-4-yl)methanamine.
Analytical Characterization Protocols
To ensure the scientific integrity of batches utilized in downstream drug development, rigorous and self-validating analytical protocols must be established. The following methodologies are designed to confirm both chemical purity and enantiomeric excess (ee).
Protocol A: Enantiomeric Purity Determination via Chiral HPLC
Rationale: The (R)-configuration is critical for target binding affinity. Chiral chromatography ensures no racemization has occurred during synthetic handling or storage. This protocol uses an internal self-validation step (system suitability) to guarantee reliability.
-
System Suitability (Self-Validation): Before analyzing the target batch, inject a racemic standard of phenyl(piperidin-4-yl)methanamine. Causality: This confirms the column can achieve baseline resolution (Rs > 1.5) between the (R) and (S) enantiomers under the current mobile phase conditions.
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v) containing 0.1% diethylamine (DEA). Causality: DEA is mandatory here; it acts as a competing base to suppress peak tailing by neutralizing residual acidic silanol groups on the stationary phase, which would otherwise strongly retain the basic diamine.
-
Column Selection: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or an equivalent amylose-based stationary phase.
-
Chromatographic Conditions: Isocratic elution using Hexane/Isopropanol/DEA (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min.
-
Detection & Execution: Monitor UV absorbance at 210 nm and 254 nm. Inject 10 µL of the sample and calculate the enantiomeric excess (ee) based on the integration of the (R) vs. (S) peak areas.
Protocol B: LC-MS Profiling for Reaction Monitoring
Rationale: When utilizing this compound as a building block for [3], rapid confirmation of mass and purity is required.
-
Sample Preparation: Dilute the reaction aliquot to ~10 µg/mL in Methanol/Water (50:50) containing 0.1% Formic Acid.
-
Stationary Phase: Use a hybrid silica C18 column (e.g., Waters XBridge, 50 x 2.1 mm, 2.5 µm). Causality: Standard silica columns dissolve at high pH and cause severe tailing for basic amines at low pH. Hybrid silica withstands the basicity of the analyte and provides sharp, symmetrical peaks.
-
Gradient Elution: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.
-
Mass Spectrometry: Operate in ESI+ (Electrospray Ionization Positive) mode. Monitor for the exact [M+H]+ ion at m/z 191.1.
Synthetic Resolution & Isolation Workflow
While direct asymmetric synthesis is possible, industrial-scale preparation often relies on the classical resolution of the racemic mixture using chiral acids. The workflow below outlines the logical progression of isolating the (R)-enantiomer.
Figure 2: Standard chiral resolution workflow to isolate the (R)-enantiomer.
References
- Title: WO2023185821A1 - 1,4-diheterocyclic substituted aromatic ring or aromatic heterocyclic compound and use thereof Source: Google Patents URL
